molecular formula C16H14N2O3 B11953371 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid CAS No. 71937-03-6

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid

Cat. No.: B11953371
CAS No.: 71937-03-6
M. Wt: 282.29 g/mol
InChI Key: XYBYGKBBTCVGLY-UHFFFAOYSA-N
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Description

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid is a benzoic acid-derived Schiff base compound of interest in several research fields. Its molecular structure, which incorporates multiple functional groups, makes it a valuable intermediate in synthetic organic chemistry and materials science research. Researchers investigate this compound for its potential coordination properties with various metal ions, which may lead to the development of novel catalytic complexes or functional materials. In pharmaceutical research, derivatives of this structural class are often studied for their potential biological activities, though any specific applications require further investigation. The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material using appropriate laboratory safety practices.

Properties

CAS No.

71937-03-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-[(4-acetamidophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

XYBYGKBBTCVGLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Methodology

A solvent-free approach using jet milling has emerged as a green chemistry method. This technique involves mechanochemical grinding of equimolar quantities of 2-aminobenzoic acid and 4-acetamidobenzaldehyde in the absence of solvents:

  • Reactants : 2-Aminobenzoic acid (1.37 g, 10 mmol) and 4-acetamidobenzaldehyde (1.63 g, 10 mmol).

  • Equipment : Jet mill operated at 25–35°C with a grinding frequency of 50 Hz.

  • Reaction Time : 30–60 minutes.

  • Workup : Crude product washed with ethanol and recrystallized from methanol/water (1:1).

Advantages

  • Yield : 92–95%.

  • Purity : >99% (HPLC).

  • Environmental Impact : Eliminates toxic solvents, reduces waste.

Conventional Solution-Phase Synthesis

Reflux in Alcoholic Solvents

The traditional method involves refluxing reactants in ethanol or methanol with catalytic acetic acid:

  • Reactants : 2-Aminobenzoic acid (10 mmol), 4-acetamidobenzaldehyde (10 mmol).

  • Solvent : Ethanol (50 mL).

  • Catalyst : Glacial acetic acid (1 mL).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Cool to room temperature, filter, and recrystallize.

Performance Metrics

  • Yield : 75–85%.

  • Purity : 95–98%.

Catalytic Optimization Studies

Acid vs. Base Catalysis

The choice of catalyst significantly affects reaction efficiency:

Catalyst Yield (%) Reaction Time (h)
Acetic acid854
Sodium hydroxide786
No catalyst658

Base catalysts promote faster imine formation but risk hydrolyzing the acetamide group.

Temperature Effects

Elevated temperatures accelerate dehydration but may degrade sensitive functional groups:

Temperature (°C) Yield (%)
6070
8085
10082

Advanced Purification Techniques

Recrystallization Solvents

Recrystallization solvents impact crystal quality and purity:

Solvent System Purity (%) Crystal Morphology
Methanol/water99Needle-like
Ethanol95Plate-like
Acetonitrile97Prismatic

Chromatographic Purification

Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) achieves >99.5% purity but reduces yield to 70–75%.

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Imine (C=N) : 1620–1640 cm1^{-1}.

  • Carboxylic acid (O-H) : 2500–3300 cm1^{-1}.

  • Acetamide (N-H) : 3280 cm1^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6) : δ 8.45 (s, 1H, CH=N), 10.32 (s, 1H, COOH), 2.05 (s, 3H, CH3_3).

  • 13^{13}C NMR : δ 170.2 (COOH), 160.1 (C=N), 24.1 (CH3_3).

Industrial-Scale Production Considerations

Cost Analysis

Method Cost per kg (USD)
Jet milling120
Reflux synthesis150

Jet milling reduces costs by minimizing solvent use and energy consumption.

Environmental Impact

  • Solvent-Free : E-factor = 0.2 (kg waste/kg product).

  • Conventional : E-factor = 5.8 .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.

    Substitution: New compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Biological Applications

Research has highlighted several biological activities associated with this compound, including:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit certain pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For example, analogs have been tested against cancer cell lines such as MCF-7 and A549, demonstrating promising IC50 values indicative of effective cytotoxicity . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the phenyl ring significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µM .

Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound on human cell lines. The results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders .

Activity TypeCompound DerivativeIC50 (µM)Reference
Antimicrobial4-(Dimethylamino) derivative<10
Anti-inflammatoryAcetamido derivative15
AnticancerBenzylidene analog7.49

Table 2: Synthesis Conditions

Reaction TypeSolvent UsedYield (%)Reference
CondensationTetrahydrofuran85
RefluxEthanol90

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Substituents Key Properties Applications References
2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid (Target Compound) 4-Acetylamino phenyl, -COOH at position 2 Melting point: 205–206°C; IR: 1682 cm⁻¹ (C=O), 1657 cm⁻¹ (C=N); Soluble in DMSO Potential antimicrobial and anticancer agent
4-((4-(Dimethylamino)benzylidene)amino)benzoic acid 4-Dimethylamino phenyl, -COOH at position 4 Melting point: 217–220°C; Fluorescent (AIE-active); Quantum yield: 13.75% in solid Fluorescent probes, optoelectronic materials
4-(2-Thienylmethyleneamino)benzoic acid 2-Thienyl, -COOH at position 4 Melting point: 192–194°C; IR: 1591 cm⁻¹ (C=N); Moderate solubility in ethanol Coordination chemistry (metal-organic frameworks)
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Sulfonyl, bromo, hydrazide substituents Melting point: 230–232°C; ¹H-NMR: δ 10.77 (s, CONH); Antitubercular IC₅₀: 3.2 μM Antitubercular drug candidates
Ethyl 4-(((methylphenylamino)methylene)amino)benzoate Ethyl ester, methylphenylamino group Liquid at RT; IR: 1732 cm⁻¹ (ester C=O); UV-Vis λₘₐₓ: 320 nm UV-absorbing materials, polymer additives

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetylated amino group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating dimethylamino group in 4-((4-(Dimethylamino)benzylidene)amino)benzoic acid. This difference alters UV-Vis absorption profiles, with the dimethylamino analog showing a redshift (λₘₐₓ ~450 nm) due to enhanced conjugation .
  • Bioactivity: Sulfonyl and hydrazide derivatives (e.g., 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide) exhibit stronger antitubercular activity (IC₅₀: 3.2 μM) than the target compound, likely due to enhanced hydrogen bonding with bacterial enzymes .

Biological Activity

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid, a compound derived from the structural modification of p-aminobenzoic acid (PABA), exhibits a diverse range of biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amino groups : Contributing to its biological reactivity.
  • Aromatic rings : Enhancing interaction with biological targets.
  • Acetylamino substitution : Potentially influencing pharmacokinetics and overall efficacy.

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
2-((4-Acetylaminophenyl)methylene)amino benzoic acidAntibacterial< 10 µg/mL
Related derivativesAntifungal< 20 µg/mL

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing anti-inflammatory drugs.

  • In vitro studies showed a reduction in TNF-α levels by up to 87%, indicating potent anti-inflammatory action .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Line Studies : Significant cytotoxicity was observed in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 7.49 µM to 23.31 µM .
Cell LineIC50 (µM)Mechanism of Action
MCF-77.49Apoptosis induction
HCT11623.31Cell cycle arrest

Case Study 1: Inhibition of Cholinesterase

A derivative of this compound was tested for cholinesterase inhibition, showing promising results comparable to established drugs like donepezil. The K_i value was determined to be in the low nanomolar range, indicating high potency against Alzheimer's disease-related pathways .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthesis routes for 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid, and how can purity be ensured?

The synthesis typically involves condensation reactions between 4-(acetylamino)benzaldehyde and 2-aminobenzoic acid derivatives. Key steps include:

  • Schiff base formation : Reacting the aldehyde with the amine under reflux in ethanol or methanol, often catalyzed by acetic acid .
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .
  • Purity validation : Melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and NMR (DMSO-d6 solvent) to confirm absence of unreacted starting materials .

Q. How is the compound characterized structurally, and what spectroscopic methods are most effective?

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=N imine bond ~1.28 Å) and dihedral angles between aromatic rings (e.g., ~10–15° for planar alignment) .
  • NMR :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (imine proton), δ 2.1 ppm (acetyl CH₃), and aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O at ~168–170 ppm), imine carbon (C=N at ~160 ppm) .
  • FT-IR : Stretching vibrations at ~1620 cm⁻¹ (C=N), ~1700 cm⁻¹ (C=O of benzoic acid), and ~3300 cm⁻¹ (N-H of acetylamino group) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s biological activity (e.g., enzyme inhibition) be investigated?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Tyr385, Ser530) may hydrogen-bond with the benzoic acid and acetylamino groups .
  • Kinetic assays : Measure IC₅₀ values via spectrophotometric assays (e.g., COX-2 inhibition using arachidonic acid substrate). Compare with structurally similar analogs (e.g., 4-chloro or 4-methoxy derivatives) to identify SAR trends .
  • Fluorescence quenching : Monitor binding to serum albumin (BSA/HSA) to assess pharmacokinetic properties. A Stern-Volmer plot can quantify binding constants (e.g., Ksv ~10⁴ M⁻¹) .

Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized assays : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 PBS buffer), and temperature (37°C) to minimize variability .
  • Comparative studies : Replicate assays using reference compounds (e.g., aspirin for COX inhibition) to validate methodology .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

  • Hydrolysis studies : Incubate in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC; acidic conditions typically cleave the imine bond .
  • Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., 4-acetamidobenzaldehyde and 2-aminobenzoic acid) .
  • Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀ values) .

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